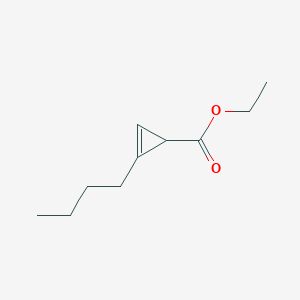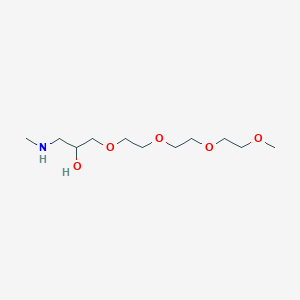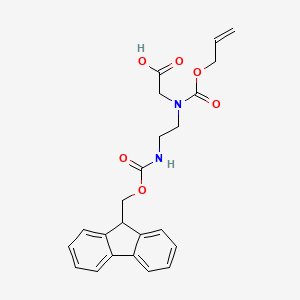
Alloc-Aeg(Fmoc)-OH
Vue d'ensemble
Description
Alloc-Aeg(Fmoc)-OH is a compound used in peptide synthesis. It is a derivative of aminoethylglycine, which is a building block in the synthesis of peptide nucleic acids (PNAs). The compound contains an allyloxycarbonyl (Alloc) protecting group and a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which are used to protect the amino and carboxyl groups during synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Alloc-Aeg(Fmoc)-OH can be synthesized through a multi-step process involving the protection of aminoethylglycine with Alloc and Fmoc groups. The synthesis typically involves the following steps:
- Protection of the amino group of aminoethylglycine with the Alloc group using allyl chloroformate in the presence of a base such as triethylamine.
- Protection of the carboxyl group with the Fmoc group using Fmoc chloride in the presence of a base such as sodium bicarbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Alloc-Aeg(Fmoc)-OH undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Alloc and Fmoc protecting groups using specific reagents.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptide fragments.
Common Reagents and Conditions
Deprotection of Alloc Group: Typically achieved using palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) in the presence of a nucleophile like morpholine.
Deprotection of Fmoc Group: Achieved using a base such as piperidine in dimethylformamide (DMF).
Coupling Reactions: Use of coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in DMF.
Major Products Formed
The major products formed from these reactions include deprotected aminoethylglycine and peptide fragments with this compound incorporated into the sequence.
Applications De Recherche Scientifique
Alloc-Aeg(Fmoc)-OH is widely used in scientific research, particularly in the fields of:
Chemistry: Used in the synthesis of peptide nucleic acids (PNAs) and other peptide-based compounds.
Biology: Employed in the study of protein-protein interactions and the development of peptide-based probes.
Medicine: Utilized in the design of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of peptide-based materials and nanostructures.
Mécanisme D'action
Alloc-Aeg(Fmoc)-OH exerts its effects through the formation of peptide bonds with other amino acids or peptide fragments. The protecting groups (Alloc and Fmoc) prevent unwanted side reactions during synthesis, allowing for the selective formation of peptide bonds. The molecular targets and pathways involved depend on the specific peptide or PNA being synthesized.
Comparaison Avec Des Composés Similaires
Alloc-Aeg(Fmoc)-OH can be compared with other similar compounds such as:
Boc-Aeg(Fmoc)-OH: Contains a tert-butoxycarbonyl (Boc) protecting group instead of the Alloc group.
Cbz-Aeg(Fmoc)-OH: Contains a benzyloxycarbonyl (Cbz) protecting group instead of the Alloc group.
Uniqueness
This compound is unique due to the presence of both Alloc and Fmoc protecting groups, which provide orthogonal protection during peptide synthesis. This allows for greater flexibility and control in the synthesis of complex peptides and PNAs.
Propriétés
IUPAC Name |
2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl-prop-2-enoxycarbonylamino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O6/c1-2-13-30-23(29)25(14-21(26)27)12-11-24-22(28)31-15-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h2-10,20H,1,11-15H2,(H,24,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZYFTKZRREYHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)N(CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









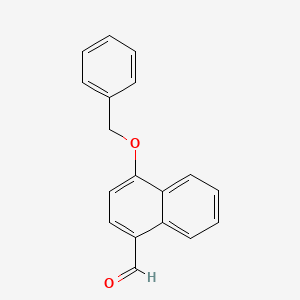
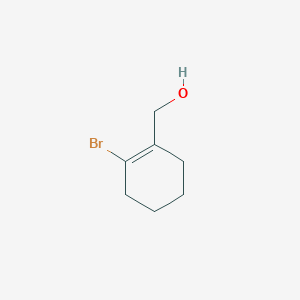


![N-methoxy-N-methyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B6316569.png)
